molecular formula C14H13BrO B14733318 2-(3-Bromobenzyl)-6-methylphenol CAS No. 6279-09-0

2-(3-Bromobenzyl)-6-methylphenol

Cat. No.: B14733318
CAS No.: 6279-09-0
M. Wt: 277.16 g/mol
InChI Key: FJNUOKJKIQAVNS-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromobenzyl group attached to the phenol ring, along with a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-6-methylphenol typically involves the bromination of benzyl alcohol followed by a series of reactions to introduce the methyl and phenol groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)-6-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Benzyl alcohols and derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromobenzyl)-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzyl alcohol: Similar structure but lacks the methyl group.

    3-Bromophenylboronic acid: Contains a boronic acid group instead of the phenol group.

    N-(3-Bromobenzyl) noscapine: A noscapine derivative with a similar bromobenzyl group.

Uniqueness

2-(3-Bromobenzyl)-6-methylphenol is unique due to the presence of both the bromobenzyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

6279-09-0

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-6-methylphenol

InChI

InChI=1S/C14H13BrO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3

InChI Key

FJNUOKJKIQAVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Br)O

Origin of Product

United States

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